molecular formula C21H27N3O4S B2385235 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1251568-94-1

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2385235
CAS No.: 1251568-94-1
M. Wt: 417.52
InChI Key: JHJGCJJKZGDWLX-UHFFFAOYSA-N
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Description

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a sulfonamide derivative with significant potential in medicinal chemistry. Its complex structure suggests interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N3O4SC_{21}H_{27}N_{3}O_{4}S, with a molecular weight of approximately 447.5 g/mol. The presence of an azepan ring, a pyridine moiety, and a sulfonamide group contributes to its biological activity.

PropertyValue
Molecular FormulaC21H27N3O4SC_{21}H_{27}N_{3}O_{4}S
Molecular Weight447.5 g/mol
CAS Number1251695-59-6

The compound's mechanism of action involves interactions with specific molecular targets, particularly proteins involved in various biochemical pathways. The sulfonyl group can form strong interactions with amino acids in proteins, potentially inhibiting their function. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues, stabilizing the complex formed between the compound and its target proteins.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Initial studies suggest that it may inhibit bacterial growth by interfering with folate synthesis pathways, a common mechanism among sulfonamide antibiotics.

Anticancer Potential

Studies have explored the compound's potential in cancer treatment. The structural features allow it to interact with enzymes involved in cancer cell proliferation and survival. Preliminary data indicate that it may induce apoptosis in specific cancer cell lines by modulating signaling pathways associated with cell survival and death.

Neuropharmacological Effects

Given its structural similarities to known neuroactive compounds, this compound has been investigated for potential neuropharmacological effects. It may influence neurotransmitter systems or provide neuroprotective benefits against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds, providing insights into potential applications:

  • Antimicrobial Study : A study evaluated the effectiveness of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonamide structure could enhance antibacterial activity.
  • Anticancer Research : In vitro studies demonstrated that similar compounds could inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest.
  • Neuropharmacological Assessment : Animal models have shown that derivatives of this compound may reduce symptoms of anxiety and depression, suggesting a role in modulating central nervous system activity.

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-9-10-17(2)18(14-16)22-20(25)15-23-11-7-8-19(21(23)26)29(27,28)24-12-5-3-4-6-13-24/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJGCJJKZGDWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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